molecular formula C25H24O3 B8648575 2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(phenylmethoxy)- CAS No. 108354-11-6

2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(phenylmethoxy)-

Cat. No.: B8648575
CAS No.: 108354-11-6
M. Wt: 372.5 g/mol
InChI Key: DAEGRMCFFPVKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(phenylmethoxy)- is a useful research compound. Its molecular formula is C25H24O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

108354-11-6

Molecular Formula

C25H24O3

Molecular Weight

372.5 g/mol

IUPAC Name

2,2-dimethyl-6,7-bis(phenylmethoxy)chromene

InChI

InChI=1S/C25H24O3/c1-25(2)14-13-21-15-23(26-17-19-9-5-3-6-10-19)24(16-22(21)28-25)27-18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3

InChI Key

DAEGRMCFFPVKAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.8 g (20 millimoles) of 6,7-dibenzyloxy-2,2-dimethyl-4-chromanone are dissolved in 100 ml of a 1:1 mixture of tetrahydrofurane and water, whereupon 5.3 g (30 millimole) of palladium chloride and 8.31 g (220 millimoles) of sodium tetrahydroborate are added. The reaction mixture is stirred at 0° C. for 3 hours, filtered, and the filtrate is extracted three times with 100 ml of ether each. The ether extracts are evaporated, the residue is dissolved in 300 ml of dichloro methane and allowed to stand at 35° C. in the presence of 15 ml of pyridine and 2 g of phosphorous oxychloride for an hour. The reaction mixture is poured into 100 ml of water washed with 5% hydrochloric acid and water. The organic phase is dried and evaporated. The residue is crystallized from methanol. Thus 6 g of the desired compound are obtained, yield 81%. Mp.: 50°-51° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
5.3 g
Type
catalyst
Reaction Step One
Yield
81%

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